2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid
CAS No.:
Cat. No.: VC20140333
Molecular Formula: C13H23NO4S
Molecular Weight: 289.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4S |
|---|---|
| Molecular Weight | 289.39 g/mol |
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2-methylsulfanylacetic acid |
| Standard InChI | InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-6-9(8-14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
| Standard InChI Key | XJCVLEFLRKEFNL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)SC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid (PubChem CID: 121230341) features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methylthio (-SMe) substituent, and a carboxylic acid moiety . Its molecular formula is C₁₃H₂₃NO₄S, with a molecular weight of 289.39 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-2-methylsulfanylacetic acid |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)SC |
| InChIKey | YEZQFUOVLMDYCF-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₂₃NO₄S |
| Molecular Weight | 289.39 g/mol |
Stereochemical Considerations
The piperidine ring introduces chirality at the 3-position, making stereoisomerism a critical factor in its biological activity. Computational models suggest that the Boc group adopts a equatorial conformation to minimize steric hindrance .
Synthesis and Reactivity
Functional Group Reactivity
-
Boc Group: Labile under acidic conditions (e.g., HCl in dioxane), enabling deprotection for further functionalization .
-
Methylthio Group: Susceptible to oxidation to sulfoxides or sulfones, which can modulate electronic properties .
-
Carboxylic Acid: Amenable to esterification or amide coupling, expanding utility in prodrug design .
Physicochemical Properties
Table 2: Analogous Physicochemical Data
| Property | Value |
|---|---|
| Density | 1.121 g/cm³ |
| Melting Point | 76–79°C |
| Boiling Point | 373°C (predicted) |
| pKa | 4.65 (carboxylic acid) |
The methylthio group in the target compound likely increases hydrophobicity compared to its non-sulfurized analogue, affecting solubility and membrane permeability .
Future Research Directions
-
Activity Profiling: Screen against CRTH2 and related receptors to validate hypothesized antagonism.
-
Solubility Optimization: Modify the Boc or methylthio groups to improve aqueous solubility.
-
In Vivo Studies: Assess pharmacokinetics and toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume